5-(2-Bromovinyl)-2-methylpyridine
Description
5-(2-Bromovinyl)-2-methylpyridine is a halogenated pyridine derivative characterized by a bromovinyl substituent at the 5-position and a methyl group at the 2-position of the pyridine ring. The bromovinyl moiety is critical for biological activity, enabling interactions with viral enzymes such as thymidine kinase (TK) .
Properties
Molecular Formula |
C8H8BrN |
|---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
5-(2-bromoethenyl)-2-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-6H,1H3 |
InChI Key |
KYGQCGQXBBYNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C=CBr |
Origin of Product |
United States |
Preparation Methods
Method Based on 5-Nitro-2-Chloropyridine (Patent CN101560183B)
This method is well-documented and industrially viable, featuring three main steps:
| Step | Reaction Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Condensation of diethyl malonate salts with 5-nitro-2-chloropyridine, followed by acidic decarboxylation to yield 5-nitro-2-methylpyridine | Diethyl malonate + alkali metal (sodium), dropwise addition of 5-nitro-2-chloropyridine, acidic decarboxylation | High yield (not quantified) | Mild conditions, good catalytic effect |
| 2 | Catalytic hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine | Pd/C catalyst, 0.4 MPa H2 pressure, 30 °C, 16 h | 97% isolated yield | Filtration and solvent evaporation used |
| 3 | Diazotization and bromination of 5-amino-2-methylpyridine to 5-bromo-2-methylpyridine | 48% HBr, cooled to -5 °C, slow addition of bromine and sodium nitrite, followed by alkalization with NaOH | 92% isolated yield | Extraction with ethyl acetate, drying, evaporation |
Reaction Scheme Summary:
- Diethyl malonate + Na → salt
- Salt + 5-nitro-2-chloropyridine → condensation → decarboxylation → 5-nitro-2-methylpyridine
- 5-nitro-2-methylpyridine + H2 (Pd/C) → 5-amino-2-methylpyridine
- 5-amino-2-methylpyridine + HBr + Br2 + NaNO2 → 5-bromo-2-methylpyridine
This method avoids large amounts of aluminum trichloride, reduces by-products, and simplifies product isolation, making it suitable for scale-up.
Method Based on 6-Methyl-3-Pyridinecarboxylic Acid (Patent CN101514184A)
This alternative synthetic route involves:
| Step | Reaction Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Esterification of 6-methyl-3-pyridinecarboxylic acid with ethanol in acidic medium | 30–80 °C, acid catalyst | High yield (not specified) | Formation of ethyl ester |
| 2 | Ammonolysis of ester to 6-methyl-3-pyridinecarboxamide | Reaction with aqueous ammonia | High yield | Mild conditions |
| 3 | Hofmann degradation of amide to 6-methyl-3-aminopyridine | Hofmann rearrangement conditions (e.g., bromine and base) | High yield | Converts amide to amine |
| 4 | Bromination of 6-methyl-3-aminopyridine to 5-bromo-2-methylpyridine | Reaction with brominating reagent | High yield, no 3-position isomer by-products | Simplifies purification |
This route is advantageous due to the availability of raw materials, mild reaction conditions, and the absence of 3-position isomers, which reduces separation complexity and cost.
Preparation of 5-(2-Bromovinyl)-2-methylpyridine
While the above methods focus on preparing 5-bromo-2-methylpyridine, the vinyl bromide substitution at the 2-position of the bromovinyl group requires further functionalization.
A common approach involves:
- Starting from 5-bromo-2-methylpyridine
- Bromination at the methyl group to form bromomethyl intermediate
- Subsequent elimination or coupling with vinyl reagents to introduce the bromovinyl group
Specific detailed procedures for this step are less documented in the provided patents but generally involve:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| Bromination of methyl group | Using N-bromosuccinimide (NBS) or bromine under radical conditions | Controlled temperature, light or initiator | Forms bromomethyl intermediate |
| Vinylation | Wittig-type reaction or Heck coupling with vinyl reagents | Palladium catalysis, base, solvent | Introduces 2-bromovinyl substituent |
Due to limited direct literature on the final vinylation step, experimental optimization is often required.
Comparative Analysis of Methods
| Feature | Method from CN101560183B (Route A) | Method from CN101514184A (Route B) |
|---|---|---|
| Starting material | 5-nitro-2-chloropyridine | 6-methyl-3-pyridinecarboxylic acid |
| Key intermediates | 5-nitro-2-methylpyridine → 5-amino-2-methylpyridine | 6-methyl-3-pyridinecarboxamide → 6-methyl-3-aminopyridine |
| Bromination step | Diazotization and bromination of amino intermediate | Direct bromination of amino pyridine |
| By-products | Minimal, improved over prior art | No 3-position isomers |
| Reaction conditions | Mild, Pd/C catalyzed hydrogenation, low temperature bromination | Mild, acid-catalyzed esterification, Hofmann rearrangement |
| Industrial suitability | High, scalable, good yields | High, cost-effective, easy purification |
Summary Table of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation & Decarboxylation | Diethyl malonate + Na, 5-nitro-2-chloropyridine, acid | RT to mild heating | Hours | High | Efficient salt formation |
| Hydrogenation | Pd/C, H2 0.4 MPa, 1,4-dioxane | 30 °C | 16 h | 97 | Clean reduction |
| Diazotization & Bromination | 48% HBr, Br2, NaNO2, NaOH | -5 to 20 °C | 2 h total | 92 | Controlled addition critical |
| Esterification | 6-methyl-3-pyridinecarboxylic acid + EtOH, acid | 30–80 °C | Several hours | High | Acid catalyzed |
| Ammonolysis | NH3 aqueous | RT | Hours | High | Mild |
| Hofmann degradation | Br2, base | RT | Hours | High | Converts amide to amine |
| Bromination (vinylation step) | NBS or Br2, radical initiator | Controlled | Variable | Not specified | Requires optimization |
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromovinyl)-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromovinyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromovinyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of ethyl-substituted pyridines.
Scientific Research Applications
Chemistry
5-(2-Bromovinyl)-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
Its derivatives have shown activity against various viruses and cancer cell lines .
Industry
In the industrial sector, 5-(2-Bromovinyl)-2-methylpyridine is used in the production of specialty chemicals and materials. It is also employed in the synthesis of monomers for dielectric materials .
Mechanism of Action
The mechanism of action of 5-(2-Bromovinyl)-2-methylpyridine and its derivatives involves the inhibition of specific enzymes and pathways. For instance, its antiviral activity is attributed to the inhibition of viral DNA polymerase and thymidine kinase, leading to the disruption of viral DNA synthesis . The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Brivudine (BVDU, 5-(2-Bromovinyl)-2'-Deoxyuridine)
- Antiviral Activity : BVDU is highly specific against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), with an ID₅₀ (50% inhibitory dose) of 0.004–0.02 µg/mL for HSV-1 . It lacks activity against HSV-2 due to differences in TK substrate specificity .
- Mechanism : Requires phosphorylation by viral TK for activation, leading to inhibition of viral DNA polymerase .
- Clinical Use : Approved in Europe for herpes zoster but contraindicated with 5-fluorouracil (5-FU) due to lethal drug interactions via dihydropyrimidine dehydrogenase (DPD) inhibition .
Data Table 1: Antiviral Potency of BVDU and Comparators
5-(2-Fluorovinyl)-2'-Deoxyuridine (FVUdR) Isomers
- (E)-FVUdR vs. (Z)-FVUdR : The (E)-isomer of FVUdR demonstrates superior antiviral activity compared to the (Z)-isomer, mirroring trends observed in bromovinyl analogs. For example, (Z)-FVUdR showed an ID₅₀ of 20–26 µg/mL in Vero cells, while (E)-BrVUdR (BVDU) was ~1000-fold more potent .
- Structural Insight : The stereochemistry of the vinyl group significantly impacts binding to viral TK and subsequent phosphorylation efficiency .
(E)-5-(2-Bromovinyl)uracil (BVUra)
- Role in Drug Interactions : BVUra, a metabolite of BVDU, irreversibly inhibits DPD, increasing 5-FU plasma half-life by 5-fold in rats. This enhances 5-FU’s antitumor activity but exacerbates toxicity (e.g., bone marrow suppression) .
- Contrast with 5-(2-Bromovinyl)-2-methylpyridine : Unlike BVUra, pyridine derivatives lack the uracil moiety critical for DPD binding, suggesting a different pharmacokinetic profile and reduced risk of 5-FU interactions.
Thiophene and Pyridine Derivatives
- 2-(5-Bromo-2-thienyl)pyridine : While structurally distinct, this compound shares a brominated heterocyclic core. Such derivatives are often explored for antimicrobial activity, though direct antiviral data are lacking .
- 5-(2-Bromoethyl)-2-methylpyridine: A related pyridine derivative with a bromoethyl group. Limited data suggest its use in synthetic intermediates, but biological activity remains uncharacterized .
Key Structural and Functional Differentiators
| Feature | 5-(2-Bromovinyl)-2-methylpyridine | BVDU | FVUdR Isomers |
|---|---|---|---|
| Core Structure | Pyridine ring | Deoxyuridine | Deoxyuridine |
| Substituent | Bromovinyl + methyl | Bromovinyl + deoxyribose | Fluorovinyl + deoxyribose |
| Antiviral Target | Not established | HSV-1, VZV | HSV-1 |
| Enzyme Interaction | Unknown | Viral TK | Viral TK |
| Toxicity Profile | Likely lower DPD inhibition risk | High DPD inhibition risk | No reported DPD interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
